molecular formula C15H28NO6PS2 B15343496 Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate CAS No. 41294-08-0

Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate

Cat. No.: B15343496
CAS No.: 41294-08-0
M. Wt: 413.5 g/mol
InChI Key: NPVFZPPTECAEGW-UHFFFAOYSA-M
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Description

Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate (hereafter referred to as the target compound) is a quaternary ammonium salt with a complex structure combining phosphinylthio, ethoxy, and methyl sulfate groups. methyl group in m-tolyl) . Key properties of CID 38831 include:

  • Molecular formula: C₁₄H₂₅NO₃PS
  • SMILES: CCOP(=O)(C)SCC[N+](C)(C)C1=CC(=CC=C1)OC
  • Predicted Collision Cross Section (CCS): Ranges from 169.4 Ų ([M+H]+) to 180.7 Ų ([M+Na]+) .

Properties

CAS No.

41294-08-0

Molecular Formula

C15H28NO6PS2

Molecular Weight

413.5 g/mol

IUPAC Name

2-[ethoxy(methyl)phosphoryl]sulfanylethyl-dimethyl-(3-methylphenyl)azanium;methyl sulfate

InChI

InChI=1S/C14H25NO2PS.CH4O4S/c1-6-17-18(5,16)19-11-10-15(3,4)14-9-7-8-13(2)12-14;1-5-6(2,3)4/h7-9,12H,6,10-11H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

NPVFZPPTECAEGW-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(C)SCC[N+](C)(C)C1=CC=CC(=C1)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxymethylphosphinyl Intermediate: This step involves the reaction of ethyl alcohol with a phosphinyl chloride derivative under controlled conditions to form the ethoxymethylphosphinyl intermediate.

    Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Ammonium Salt Formation: The final step involves the reaction of the thioether intermediate with a methyl sulfate derivative to form the ammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The phosphinyl group can be reduced to form phosphine derivatives.

    Substitution: The ammonium group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

    Phosphine Derivatives: Formed from the reduction of the phosphinyl group.

    Substituted Ammonium Salts: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)-m-tolylammonium methyl sulfate involves its interaction with specific molecular targets. The phosphinyl group can interact with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The thioether linkage can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Substituents Counterion Key Characteristics Reference
Target Compound (Analog: CID 38831) C₁₄H₂₅NO₃PS Ethoxymethylphosphinylthio, m-tolyl Methyl sulfate High CCS values (169–181 Ų); potential for ionic interactions
Diethyl[2-(2-hydroxyethoxy)ethyl]methylammonium methyl sulfate C₁₀H₂₅NO₆S Hydroxyethoxy Methyl sulfate Enhanced hydrophilicity due to hydroxy groups
Isopropyl S-2-trimethylammonium ethyl methylphosphonothiolate iodide C₉H₂₃INO₂PS Methylphosphonothiolate, isopropyl Iodide Higher lipophilicity; iodide counterion affects solubility
(2-Hydroxypropyl)trimethylammonium methyl sulphate C₇H₁₈NO₅S Hydroxypropyl Methyl sulfate Distinct cationic properties for industrial applications
(2-Hydroxyethyl)trimethylphosphonium chloride C₅H₁₅ClOP Phosphonium center, hydroxyethyl Chloride Higher thermal/chemical stability vs. ammonium analogs

Impact of Substituents and Counterions

  • Phosphinylthio vs. Phosphonate Groups : The target compound’s ethoxymethylphosphinylthio group (P=O with thioether linkage) contrasts with phosphonate esters (e.g., Diethyl methylthiomethylphosphonate, C₆H₁₅O₃PS), which exhibit reactivity with proteins and carbodiimide formation .
  • Counterion Effects: Methyl sulfate (as in the target compound) enhances water solubility compared to iodide (e.g., Isopropyl S-2-trimethylammonium ethyl methylphosphonothiolate iodide) but may reduce lipid membrane permeability .
  • Aromatic Substituents: The m-tolyl (methyl) group in the target compound vs.

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